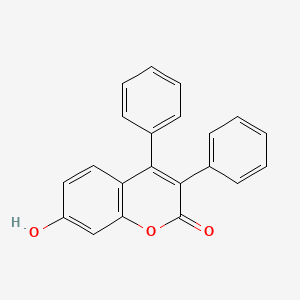

3,4-Diphenyl-7-hydroxycoumarin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,4-Diphenyl-7-hydroxycoumarin is a synthetic derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications

Mécanisme D'action

Target of Action

3,4-Diphenyl-7-hydroxycoumarin, a derivative of coumarin, is a secondary metabolite made up of benzene and α-pyrone rings fused together Coumarins are known to interact with various biomolecules and play a key role in fluorescent labeling, metal ion detection, microenvironment polarity detection, and ph detection .

Mode of Action

The mode of action of this compound involves its interaction with these targets, leading to changes in their function or structure. For instance, coumarin-based probes have been synthesized for the detection of copper(II) and iron(III) ions selectively over other metal ions . It’s plausible that this compound may exhibit similar interactions.

Biochemical Pathways

Coumarins are known to undergo hydroxylation at positions 7 and 3, mediated by enzymes such as the cytochrome p450-linked mono-oxygenase enzyme (cyp2a6) system in liver microsomes . This could potentially affect various metabolic pathways.

Pharmacokinetics

The hydroxylation of coumarins, which could be a key step in their metabolism, can be caused by oxidation events mediated by enzymes such as the cyp2a6 system in liver microsomes . This could impact the bioavailability of this compound.

Result of Action

Coumarins have been reported to inhibit the proliferation of a number of human malignant cell lines in vitro , and have demonstrated activity against several types of animal tumors . It’s plausible that this compound may exhibit similar effects.

Action Environment

The fluorescence behavior of coumarins, which is a key aspect of their action, is known to be influenced by environmental factors such as ultraviolet (uv) light .

Analyse Biochimique

Biochemical Properties

3,4-Diphenyl-7-hydroxycoumarin, like other coumarins, plays a key role in biochemical reactions. It is involved in the fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . The hydroxylation of coumarins at positions 7 and 3 can be caused by oxidation events that are mediated by enzymes such as the cytochrome P450-linked mono-oxygenase enzyme (CYP2A6) system in liver microsomes .

Cellular Effects

Coumarins have been reported to inhibit the proliferation of a number of human malignant cell lines in vitro , and have demonstrated activity against several types of animal tumors .

Molecular Mechanism

It is known that coumarins can be metabolized by conjugation with glucuronic acid or sulfate groups . These conjugates are often more water-soluble and readily excreted from the body .

Temporal Effects in Laboratory Settings

Coumarins are known to exhibit fascinating fluorescence behavior upon excitation with ultraviolet (UV) light .

Dosage Effects in Animal Models

Coumarins have been reported to demonstrate activity against prostate cancer, malignant melanoma, and metastatic renal cell carcinoma in clinical trials .

Metabolic Pathways

It is known that the hydroxylation of coumarins at positions 7 and 3 can be caused by oxidation events that are mediated by enzymes such as the cytochrome P450-linked mono-oxygenase enzyme (CYP2A6) system in liver microsomes .

Transport and Distribution

Coumarins are known to play a key role in fluorescent labeling of biomolecules, which could potentially influence their localization or accumulation .

Subcellular Localization

Coumarins are known to play a key role in fluorescent labeling of biomolecules, which could potentially influence their localization to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diphenyl-7-hydroxycoumarin typically involves the condensation of appropriate phenolic compounds with benzaldehyde derivatives under acidic or basic conditions. One common method is the Pechmann condensation, which involves the reaction of phenol with ethyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate coumarin, which is then further functionalized to introduce the diphenyl and hydroxy groups.

Another method involves the Knoevenagel condensation, where this compound is synthesized by reacting 7-hydroxycoumarin with benzaldehyde derivatives in the presence of a base such as piperidine. This reaction typically requires refluxing in a suitable solvent like ethanol or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of catalysts, solvents, and reaction conditions may be optimized to improve yield and reduce production costs. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, may also be employed to minimize environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

3,4-Diphenyl-7-hydroxycoumarin can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at the 7-position can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The carbonyl group in the coumarin ring can be reduced to form dihydrocoumarin derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (chlorine, bromine), nitrating agents (nitric acid), or sulfonating agents (sulfuric acid).

Major Products

Oxidation: Quinones or other oxidized derivatives.

Reduction: Dihydrocoumarin derivatives.

Substitution: Various substituted phenyl derivatives depending on the reagents used.

Applications De Recherche Scientifique

3,4-Diphenyl-7-hydroxycoumarin has a wide range of applications in scientific research, including:

Chemistry: Used as a fluorescent probe due to its strong fluorescence properties. It is also employed in the synthesis of other complex organic molecules.

Biology: Studied for its potential antioxidant and antimicrobial activities. It may also be used in the development of new therapeutic agents.

Medicine: Investigated for its potential anticancer properties and its ability to inhibit certain enzymes involved in disease processes.

Industry: Utilized in the development of dyes, optical brighteners, and other industrial chemicals.

Comparaison Avec Des Composés Similaires

3,4-Diphenyl-7-hydroxycoumarin can be compared with other coumarin derivatives, such as:

7-Hydroxycoumarin: Lacks the diphenyl groups, resulting in different chemical and biological properties.

3-Phenylcoumarin: Contains only one phenyl group, leading to variations in its reactivity and applications.

4-Phenylcoumarin: Similar to 3-phenylcoumarin but with the phenyl group at a different position.

The presence of two phenyl groups in this compound enhances its hydrophobicity and may influence its interactions with biological membranes and proteins, making it unique among coumarin derivatives.

Propriétés

IUPAC Name |

7-hydroxy-3,4-diphenylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O3/c22-16-11-12-17-18(13-16)24-21(23)20(15-9-5-2-6-10-15)19(17)14-7-3-1-4-8-14/h1-13,22H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AABUKWVVUWBZCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=CC(=C3)O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dioxo-N-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B2699411.png)

![1-(2H-1,3-benzodioxol-5-yl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}ethan-1-one](/img/structure/B2699412.png)

![4-(propan-2-ylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2699413.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2699414.png)

![2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2699417.png)

![5-{2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethoxy}-2-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one](/img/structure/B2699421.png)

![3-(Tert-butyl)imidazo[1,5-a]pyrazin-8-ol](/img/structure/B2699429.png)

![N-[2-(1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2699430.png)